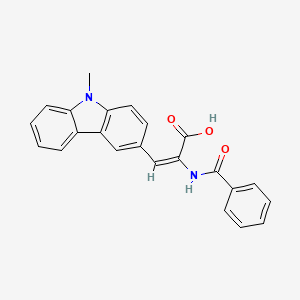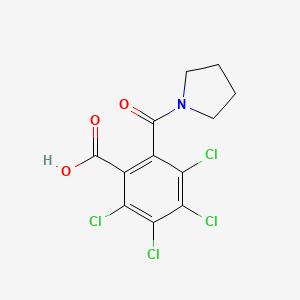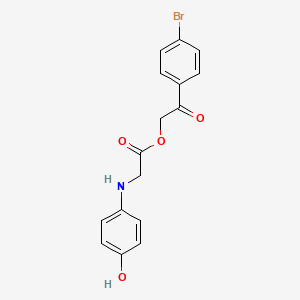![molecular formula C24H21NO5S2 B3567842 N-{4-hydroxy-3-[(4-methylphenyl)sulfonyl]-1-naphthyl}-4-methylbenzenesulfonamide](/img/structure/B3567842.png)
N-{4-hydroxy-3-[(4-methylphenyl)sulfonyl]-1-naphthyl}-4-methylbenzenesulfonamide
Übersicht
Beschreibung
N-{4-hydroxy-3-[(4-methylphenyl)sulfonyl]-1-naphthyl}-4-methylbenzenesulfonamide, also known as NM-1, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. NM-1 belongs to the class of sulfonamide compounds and has been found to exhibit potent anti-inflammatory and analgesic properties.
Wirkmechanismus
Target of Action
Similar compounds are known to target a variety of proteins and enzymes, influencing their function and activity .
Mode of Action
It’s likely that it interacts with its targets through a variety of mechanisms, potentially including binding to active sites, altering protein conformation, or modulating enzymatic activity .
Biochemical Pathways
Similar compounds are known to influence a variety of pathways, potentially leading to changes in cellular function, signal transduction, or metabolic processes .
Pharmacokinetics
Similar compounds are often absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted in the urine . These properties can significantly impact the bioavailability of the compound, influencing its efficacy and potential side effects.
Result of Action
Similar compounds can lead to a variety of effects, potentially including changes in cellular function, alterations in signal transduction pathways, or modulation of metabolic processes .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other compounds can impact the compound’s stability and its ability to interact with its targets . Additionally, the compound’s action can be influenced by the physiological environment within the body, including factors such as blood flow, organ function, and the presence of other molecules .
Vorteile Und Einschränkungen Für Laborexperimente
N-{4-hydroxy-3-[(4-methylphenyl)sulfonyl]-1-naphthyl}-4-methylbenzenesulfonamide has several advantages for lab experiments. The compound is relatively easy to synthesize and purify, making it readily available for research purposes. This compound has also been found to exhibit low toxicity and good pharmacokinetic properties, which make it a safe and effective compound for use in animal studies.
However, there are also some limitations associated with the use of this compound in lab experiments. The compound has limited solubility in aqueous solutions, which can make it difficult to administer to animals. This compound also has a relatively short half-life, which can limit its effectiveness in some experimental settings.
Zukünftige Richtungen
There are several future directions for the study of N-{4-hydroxy-3-[(4-methylphenyl)sulfonyl]-1-naphthyl}-4-methylbenzenesulfonamide. One area of research is to further elucidate the mechanism of action of the compound. This could involve investigating the effects of this compound on other enzymes and signaling pathways involved in inflammation and pain.
Another future direction is to investigate the potential use of this compound in combination with other drugs for the treatment of inflammatory diseases and pain conditions. This could involve testing the synergistic effects of this compound with other anti-inflammatory and analgesic compounds.
Finally, there is also potential for the development of this compound as a therapeutic agent for cancer. Future studies could investigate the effects of this compound on different types of cancer cells and explore the potential use of the compound in combination with other cancer therapies.
Conclusion:
This compound is a promising compound with potential therapeutic applications in the treatment of inflammatory diseases, pain conditions, and cancer. The compound exhibits potent anti-inflammatory and analgesic properties and has been found to inhibit the growth of cancer cells. Further research is needed to fully elucidate the mechanism of action of this compound and explore its potential use in combination with other drugs for the treatment of various diseases.
Wissenschaftliche Forschungsanwendungen
N-{4-hydroxy-3-[(4-methylphenyl)sulfonyl]-1-naphthyl}-4-methylbenzenesulfonamide has been extensively studied for its potential therapeutic applications. The compound has been found to exhibit anti-inflammatory and analgesic properties, which make it a promising candidate for the treatment of various inflammatory diseases and pain conditions. This compound has also been investigated for its potential use in cancer therapy due to its ability to inhibit the growth of cancer cells.
Eigenschaften
IUPAC Name |
N-[4-hydroxy-3-(4-methylphenyl)sulfonylnaphthalen-1-yl]-4-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21NO5S2/c1-16-7-11-18(12-8-16)31(27,28)23-15-22(20-5-3-4-6-21(20)24(23)26)25-32(29,30)19-13-9-17(2)10-14-19/h3-15,25-26H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZICGMWFHYWVJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(C3=CC=CC=C3C(=C2)NS(=O)(=O)C4=CC=C(C=C4)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21NO5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[3-(4-chlorophenoxy)benzyl]-4-methyl-1,4-diazepane](/img/structure/B3567768.png)

![4-{[3-(anilinosulfonyl)benzoyl]amino}benzoic acid](/img/structure/B3567789.png)
![4-{[3-(1-piperidinylsulfonyl)benzoyl]amino}benzoic acid](/img/structure/B3567792.png)
![2-{[4-(benzoyloxy)benzoyl]oxy}terephthalic acid](/img/structure/B3567798.png)
![2-({[4-(ethoxycarbonyl)phenyl]amino}carbonyl)-5-nitrobenzoic acid](/img/structure/B3567823.png)
![N-{4-hydroxy-2-methyl-5-[(4-methylphenyl)sulfonyl]phenyl}-4-methylbenzenesulfonamide](/img/structure/B3567831.png)
![N-(4-bromophenyl)-2-[(4-nitrobenzoyl)amino]benzamide](/img/structure/B3567852.png)

![N-(2-{[(4-bromophenyl)amino]carbonyl}phenyl)isonicotinamide](/img/structure/B3567864.png)


![4-[(1-acetyl-3-phenyl-1H-pyrazol-4-yl)methylene]-2-(4-chlorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B3567876.png)
